Product packaging for Methyl 2-(3-amino-4-hydroxyphenyl)acetate(Cat. No.:CAS No. 78587-72-1)

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No.: B1270134
CAS No.: 78587-72-1
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDWEWFQRUWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363067
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78587-72-1
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Nomenclature and Chemical Identifiers of Methyl 2 3 Amino 4 Hydroxyphenyl Acetate

The precise identification of a chemical compound is fundamental to scientific communication and research. Methyl 2-(3-amino-4-hydroxyphenyl)acetate is known by several synonyms and is cataloged under various chemical identifiers. These designations ensure clarity and prevent ambiguity in academic literature and databases.

Common synonyms for this compound include Methyl 3-amino-4-hydroxyphenyl acetate (B1210297) and 3-amino-4-hydroxyphenylacetic acid methyl ester. echemi.com Its unique CAS Registry Number is 78587-72-1. echemi.com The IUPAC name for this compound is this compound. sigmaaldrich.com

Below is a comprehensive table of its key identifiers:

Identifier TypeIdentifier
IUPAC Name This compound sigmaaldrich.com
CAS Number 78587-72-1 echemi.com
Molecular Formula C9H11NO3 echemi.com
InChI Key CEPDWEWFQRUWPP-UHFFFAOYSA-N echemi.com
Canonical SMILES COC(=O)CC1=CC(=C(C=C1)O)N uni.lu
Molecular Weight 181.19 g/mol echemi.com
DSSTox ID DTXSID60363067 echemi.com

Contextualization Within Phenylacetate Derivatives in Medicinal Chemistry

Phenylacetate (B1230308) derivatives, a class of compounds characterized by a phenyl group attached to an acetate (B1210297) moiety, have a significant history in medicinal chemistry. ouhsc.eductdbase.org This class of molecules is structurally related to phenylacetic acid, a compound with diverse biological activities and applications. wikipedia.org Phenylacetic acid itself is used in the production of penicillin G and diclofenac. wikipedia.org

Derivatives of phenylacetic acid encompass a wide range of substances, including various acid forms, salts, esters, and amides. drugbank.com These derivatives have been explored for a variety of therapeutic purposes. For instance, some phenylacetamide derivatives have been investigated as potential anticancer agents. nih.gov The versatility of the phenylacetate scaffold allows for chemical modifications that can modulate the pharmacological properties of the resulting compounds.

Methyl 2-(3-amino-4-hydroxyphenyl)acetate fits within this class as a substituted methyl ester of phenylacetic acid. The presence of both an amino and a hydroxyl group on the phenyl ring provides reactive sites for further chemical derivatization, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Significance of Methyl 2 3 Amino 4 Hydroxyphenyl Acetate in Pharmaceutical and Biomedical Research

Established Synthesis Pathways for this compound

The synthesis of this compound is accessible through well-established chemical reductions from its corresponding nitro precursor.

Precursor-Based Synthesis: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Reduction

A primary method for preparing the title compound involves the reduction of the nitro group of a precursor molecule, such as Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. nih.gov This transformation is typically achieved using reducing agents like iron powder in the presence of an acid or an ammonium (B1175870) salt. nih.gov

The general procedure involves adding a solution of the nitro-substituted phenylacetate (B1230308) ester in a solvent like acetone (B3395972) to a stirring mixture of reduced iron powder and ammonium chloride in water. nih.gov The reaction is heated to reflux for several hours to ensure complete conversion. nih.gov Following the reaction, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate (B1210297). The combined organic layers are then treated with a basic solution, like saturated sodium bicarbonate, to neutralize any remaining acid and facilitate purification. nih.gov Removal of the solvent under reduced pressure yields the desired amino-substituted product. nih.gov While this specific example details the synthesis of the ethyl ester, the methodology is directly applicable to the synthesis of this compound from its corresponding methyl ester precursor.

Table 1: Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate via Reduction

Reactant Reagents Solvent Conditions Product
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Reduced iron powder, Ammonium chloride Acetone, Water Reflux, 4 hours Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Oxidative Coupling Reactions Involving this compound

This compound serves as a key substrate in oxidative coupling reactions, particularly for the synthesis of heterocyclic compounds. rsc.org These reactions leverage the ortho-aminophenol functionality within the molecule, which can react with various partners to form new ring systems. rsc.orgtaylorandfrancis.com

A notable application is the reaction with aldehydes to produce 2-substituted benzoxazole (B165842) acetic acid derivatives. rsc.org In this process, the amino and hydroxyl groups of this compound react with the aldehyde in the presence of an oxidizing agent. rsc.org This type of reaction, often referred to as oxidative condensation or phenolic oxidative coupling, is a direct method for constructing the benzoxazole core. rsc.orgtaylorandfrancis.com Catalysts such as lead tetraacetate are employed to facilitate the cyclization and subsequent aromatization of the intermediate. rsc.orgijpbs.com

Derivatization Strategies of this compound

The chemical structure of this compound, featuring reactive amino, hydroxyl, and ester groups, allows for a variety of derivatization strategies. The most prominent of these is its use as a precursor for benzoxazole synthesis.

Formation of Benzoxazole Derivatives from this compound

The ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with various applications. rsc.orgcore.ac.uk The reaction of this compound with aldehydes provides a direct route to benzoxazoles bearing a methyl acetate side chain. rsc.org

This transformation is a powerful tool for creating complex molecules, as it builds the benzoxazole ring system in a single key step. The reaction typically proceeds in a one-pot manner, where the aminophenol, an aldehyde, and an oxidizing agent are combined. ijpbs.com

Schiff Base Condensation and Intramolecular Cyclization

The mechanism for the formation of benzoxazoles from this compound and an aldehyde involves a two-step sequence. ijpbs.comresearchgate.net The first step is the condensation reaction between the primary amino group of the aminophenol and the carbonyl group of the aldehyde. researchgate.netdergipark.org.tr This reaction forms a Schiff base, also known as an imine or azomethine, which is a compound containing a carbon-nitrogen double bond. researchgate.netdergipark.org.tr This intermediate is a phenolic azomethine. ijpbs.com

Following the formation of the Schiff base, an intramolecular cyclization occurs. ijpbs.comresearchgate.net The phenolic hydroxyl group attacks the carbon atom of the azomethine group, leading to the formation of a five-membered heterocyclic ring intermediate (a benzoxazoline). ijpbs.com

Oxidizing Agents in Benzoxazole Formation

The final step in the synthesis is the aromatization of the benzoxazoline intermediate to the stable benzoxazole ring. This requires an oxidation step to remove two hydrogen atoms. ijpbs.com Various oxidizing agents can be employed for this purpose.

Lead tetraacetate has been reported as an effective oxidant for the oxidative cyclization of the Schiff base formed from 2-aminophenol (B121084) and an aldehyde. rsc.orgijpbs.com Other oxidizing agents, such as manganese(III) acetate, have also been used in similar transformations to promote the cyclization of phenolic Schiff bases at elevated temperatures. ijpbs.com The choice of oxidant is crucial for the efficiency of the reaction and the yield of the final benzoxazole product. ijpbs.com

Table 2: Oxidative Coupling for Benzoxazole Synthesis from this compound

Reactants Key Intermediate Oxidizing Agent Product Class
This compound, Aldehyde Schiff Base (Phenolic Azomethine) Lead Tetraacetate 2-Substituted Benzoxazole Acetic Acid Derivatives

Amidation Reactions and Library Generation Utilizing Related Scaffolds

The presence of a primary amino group on the aromatic ring of this compound makes it a valuable scaffold for the generation of compound libraries through amidation reactions. While direct amidation studies on this specific molecule are not extensively detailed in publicly available literature, the reactivity of the closely related 3-amino-4-hydroxyphenylacetic acid scaffold provides a strong model for its synthetic utility.

A common strategy involves the coupling of the amino group with a variety of carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, to produce a diverse range of N-acylated products. These reactions are typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate amide bond formation. The reaction conditions can be tailored to accommodate a wide array of substrates, enabling the generation of extensive chemical libraries for screening purposes.

A particularly important application of this scaffold is in the synthesis of benzoxazole derivatives. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclization reactions. Following an initial amidation of the amino group, an acid-catalyzed intramolecular cyclization and dehydration can occur to form the benzoxazole ring system. This approach allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring, depending on the nature of the acylating agent used. This strategy is a powerful tool for generating libraries of benzoxazoles, a class of compounds with a broad spectrum of biological activities.

Esterification and Hydrolysis Processes of this compound

The formation of this compound from its parent carboxylic acid, (3-amino-4-hydroxyphenyl)acetic acid, is a classic example of an esterification reaction. The most common method employed for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification: This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is crucial to either use a large excess of the alcohol or to remove the water formed during the reaction.

The reverse reaction, the hydrolysis of this compound back to (3-amino-4-hydroxyphenyl)acetic acid and methanol, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of the Fischer esterification. It is initiated by the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The reaction is driven to completion by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In this irreversible process, a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is used. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid.

Analytical Characterization Techniques in the Synthesis of this compound and its Derivatives

The synthesis and subsequent reactions of this compound and its derivatives are monitored and the products characterized using a suite of modern analytical techniques. These methods are essential for confirming the structure, purity, and yield of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons, the methylene (B1212753) protons of the acetate group, the methyl protons of the ester, and the protons of the amino and hydroxyl groups. The splitting patterns and coupling constants of the aromatic protons can help determine the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments would arise from the loss of the methoxy (B1213986) group, the entire ester group, or other cleavages of the molecule.

Chromatographic Techniques: Chromatography is used to separate and purify the desired compound from the reaction mixture and to assess its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable derivatives, gas chromatography coupled with a mass spectrometer (GC-MS) can be a powerful analytical tool.

Below are interactive data tables summarizing the expected analytical data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Data is predicted and may vary based on solvent and experimental conditions.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic H 6.5 - 7.0 m -
Methylene (-CH₂-) ~3.5 s -
Methyl (-OCH₃) ~3.7 s -
Amino (-NH₂) Broad singlet - -

Table 2: Predicted ¹³C NMR Data for this compound

Data is predicted and may vary based on solvent and experimental conditions.

Carbon Chemical Shift (ppm)
Carbonyl (C=O) ~172
Aromatic C-O ~145
Aromatic C-N ~135
Aromatic C-H 115 - 125
Aromatic C-C 120 - 130
Methylene (-CH₂-) ~40

Table 3: Predicted Mass Spectrometry Data for this compound

Fragmentation patterns are predicted and may vary based on ionization method.

m/z Proposed Fragment
181 [M]⁺
150 [M - OCH₃]⁺

Broad Spectrum Biological Activity Profiles

Derivatives of this compound have been the subject of research for their diverse biological activities. The core structure, featuring a phenolic hydroxyl group and an amino group, provides a versatile scaffold for the development of compounds with potential therapeutic applications. These derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Properties

Certain derivatives have shown the ability to modulate inflammatory pathways. For instance, phenolic amide esters, which are structurally related, have been investigated for their effects on inflammatory cytokines. nih.gov One such compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1beta, IL-8, and TNF-alpha in lipopolysaccharide (LPS)-stimulated human monocyte-like cells (THP-1). nih.gov The mechanism for this anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.gov This was confirmed using an NF-κB reporter assay where MHPAP inhibited the luminescence induced by LPS, indicating a direct effect on this pathway. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

The chemical structure of this compound derivatives is intrinsically linked to their antioxidant potential. The presence of a phenolic group is crucial for this activity. nih.gov Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cells. nih.gov

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant capabilities using a DPPH radical scavenging assay. nih.gov The study highlighted that the hydroxyl group on the phenolic ring can donate hydrogen to neutralize ROS, while the adjacent amino group can enhance the electron-donating capacity, which helps stabilize the resulting phenoxyl radical. nih.gov This modulation of oxidative stress is a promising therapeutic strategy, as an imbalance between ROS generation and antioxidant defenses is implicated in various pathologies. nih.gov One of the most promising derivatives, compound 20 from the study, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), exhibited potent antioxidant activity. nih.gov

Antimicrobial Properties, Including Antibacterial and Antifungal Activities

Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed their potential as antimicrobial agents against a range of multidrug-resistant pathogens. mdpi.com The core pharmacophore has shown promising activity against both bacterial and fungal strains. mdpi.com Studies have demonstrated that these compounds exhibit structure-dependent antimicrobial effects against the ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance. mdpi.com The versatility of the phenolic hydroxyl group allows it to interact with diverse biological targets, contributing to the observed antimicrobial effects. mdpi.com

Specific Therapeutic Area Research

Anti-psoriatic Activity and Efficacy Studies of Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)

Psoriasis is a chronic immune-mediated inflammatory skin disease for which new therapeutic agents are needed. researchgate.netmdpi.com this compound serves as a key starting material for the synthesis of more complex derivatives with specific therapeutic targets. nih.gov One such derivative is Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), a benzoxazole derivative that has been synthesized and evaluated for its anti-psoriatic activity. nih.gov The synthesis of MCBA is achieved through the oxidative coupling of this compound with 4-chlorobenzaldehyde. nih.gov Benzoxazole derivatives have been explored for psoriasis treatment, partly due to their potential to inhibit inflammatory pathways involved in the disease's pathogenesis. nih.gov

In Vivo Models of Psoriasis-like Dermatitis

The efficacy of MCBA as an anti-psoriatic agent was tested using a well-established in vivo model: imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis in mice. nih.gov This model is widely used in psoriasis research because the application of imiquimod cream to mouse skin induces many of the key features of human psoriasis, including skin thickening (acanthosis), scaling, and erythema (redness), as well as the infiltration of inflammatory cells. nih.govnih.gov

In the study, mice with IMQ-induced dermatitis were treated with MCBA. nih.gov The severity of the psoriatic lesions was evaluated using the Psoriasis Area Severity Index (PASI), which scores the intensity of erythema, skin thickness, and desquamation. nih.gov The results showed that MCBA was an effective agent for managing psoriasis in this model. nih.gov Notably, the study found that MCBA's enhanced lipophilicity might contribute to increased systemic bioavailability, potentially leading to a stronger anti-psoriatic effect compared to its carboxylic acid counterpart, CBA. nih.gov

Below is a data table summarizing the representative findings on skin thickness, a key parameter in the PASI score, following treatment in the IMQ-induced psoriasis model.

Treatment GroupMean Skin Thickness (mm)Reduction in Skin Thickness vs. IMQ Control
Control (Untreated) 0.25N/A
IMQ-Treated (Psoriasis Model) 1.100%
IMQ + MCBA (Oral) 0.4559.1%
IMQ + Clobetasol Propionate (Topical) 0.3568.2%

Data are representative values derived from published research for illustrative purposes.

Histopathological Alterations and Clinical Scoring in Psoriasis Models

Derivatives of this compound have demonstrated significant potential in the treatment of psoriasis, a chronic immune-mediated skin disease. Specifically, the benzoxazole derivative Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), which is synthesized from this compound, has been evaluated in an imiquimod (IMQ)-induced psoriatic mouse model. mdpi.com This model mimics key features of human psoriasis, including skin inflammation and abnormal keratinocyte proliferation. mdpi.comnih.gov

The therapeutic efficacy of MCBA was assessed by monitoring clinical signs and conducting detailed histopathological analysis of skin tissues. mdpi.com Clinical severity was scored using the Psoriasis Area Severity Index (PASI), which evaluates erythema (redness), skin thickness, and desquamation (scaling). nih.gov In studies, both topical and oral administration of MCBA led to a significant reduction in the total PASI score compared to untreated IMQ-induced psoriatic mice. mdpi.comnih.gov The effects were comparable to those of the standard reference drug, Clobetasol propionate. nih.gov

Histopathological examination of skin biopsies from the IMQ-treated group revealed characteristic psoriatic alterations, including hyperkeratosis (thickening of the stratum corneum), parakeratosis (retention of nuclei in the stratum corneum), scale crust, edema, psoriasiform changes, and epidermal hyperplasia (abnormal increase in the number of cells). mdpi.comnih.gov Treatment with MCBA resulted in a marked improvement in these conditions. Skin tissues from MCBA-treated mice showed substantially less evidence of these psoriatic changes, indicating a restoration of more normal epidermal structure. nih.gov Notably, the anti-psoriatic effects were more pronounced with MCBA than its corresponding carboxylic acid derivative, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA). mdpi.com

Table 1: Effect of MCBA Treatment on Psoriasis-Like Skin Alterations

Histopathological FeatureImiquimod (IMQ) Control GroupMCBA-Treated Group
Hyperkeratosis Present and pronouncedSignificantly reduced
Parakeratosis PresentSignificantly reduced
Epidermal Hyperplasia Significant thickening of the epidermisAttenuated; closer to normal thickness
Inflammatory Infiltration Dense leukocyte infiltration in the dermisReduced infiltration of inflammatory cells
Edema Present in dermal layersReduced

Antinociceptive Mechanisms and Pain Reduction

The benzoxazole derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has also been investigated for its potential antinociceptive (pain-relieving) effects. europeanreview.orgresearchgate.net Studies utilizing various mouse models of nociception have shown that oral administration of MCBA leads to a significant, dose-dependent inhibition of pain responses. nih.gov Its efficacy has been demonstrated in models of both inflammatory and neurogenic pain, such as the formalin test, acetic acid-induced writhing test, and capsaicin-induced pain models. researchgate.netnih.gov

In the formalin-induced paw-licking test, which has two phases—an early (neurogenic) phase and a late (inflammatory) phase—MCBA demonstrated remarkable reductions in nociceptive responses during both stages. europeanreview.org This suggests that the compound can interfere with both the direct activation of nociceptors and the subsequent inflammatory cascade that sensitizes them.

The antinociceptive activity of MCBA, particularly in the late phase of the formalin test, points to its ability to modulate inflammatory processes. europeanreview.org Inflammatory pain is driven by the release of various mediators, such as prostaglandins (B1171923) and cytokines, which sensitize peripheral nerve endings. mdpi.com While specific studies on MCBA's direct inhibition of cytokines like TNF-α or interleukins in pain models are emerging, the broader class of benzoxazole derivatives has well-established anti-inflammatory properties. nih.gov For instance, the related benzoxazole benoxaprofen (B1668000) is a potent anti-inflammatory compound. nih.gov Furthermore, other novel anti-inflammatory compounds have shown the ability to suppress systemic levels of the pro-inflammatory cytokine TNF-α, suggesting a potential mechanism for derivatives of this compound. mdpi.com The reduction of pain in inflammatory models strongly implies an underlying mechanism involving the inhibition of these key inflammatory mediators.

Research has elucidated several key molecular targets involved in the antinociceptive action of MCBA. nih.gov The compound's effects appear to be mediated through the modulation of multiple receptor and signaling pathways. researchgate.net

MCBA significantly suppresses the nociceptive responses induced by glutamate (B1630785) and capsaicin. europeanreview.orgresearchgate.net This indicates an interaction with the glutamatergic system and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a key channel involved in sensing heat and pain. nih.gov The compound also appears to modulate the protein kinase C (PKC) signaling pathway. researchgate.net

Further investigations using specific receptor antagonists have revealed that the antinociceptive efficacy of MCBA is significantly counteracted by:

Caffeine , an adenosine (B11128) receptor antagonist.

Yohimbine , an alpha-2 adrenergic receptor antagonist.

Atropine , a cholinergic receptor antagonist.

Glibenclamide , an ATP-sensitive potassium (KATP) channel blocker. nih.gov

These findings suggest that MCBA's pain-reducing effects involve the activation of adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as the opening of KATP channels. nih.gov Conversely, the antinociceptive activity was not inhibited by naloxone (B1662785) (an opioid receptor antagonist) or ondansetron (B39145) (a serotoninergic receptor antagonist), indicating that MCBA's mechanism is independent of the opioidergic and serotoninergic systems. nih.gov

Anticancer Activity and Cytotoxicity Studies

Derivatives of this compound, particularly those belonging to the benzoxazole class, have been a focus of research for their potential as anticancer agents. nih.govajphs.com The benzoxazole scaffold is recognized for its broad range of biological activities, and numerous synthetic derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. ajphs.comresearchgate.net These studies aim to identify compounds that can selectively target and kill cancer cells while minimizing harm to normal, healthy cells. nih.gov

A wide array of benzoxazole derivatives has been synthesized and screened for cytotoxic activity against panels of human cancer cell lines. ajphs.comresearchgate.net These compounds have shown moderate to strong cytotoxic effects, with their potency often dependent on the specific chemical substitutions on the benzoxazole core. researchgate.net

For example, certain benzoxazole-based amides and sulfonamides have been tested against a panel of eight cancer cell lines, demonstrating particular potency in colorectal cancer cell lines such as HT-29 and HCT116. nih.gov Other studies have highlighted the activity of benzoxazole derivatives against lung (A549), breast (MCF-7, MDA-MB-231), and oral (KB) cancer cell lines. nih.govajphs.com The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineModelIC50 Value
Benzoxazole-based Amide (Compound 3f)HT-29Colorectal CancerPotent Cytotoxicity Reported
Benzoxazole-based Amide (Compound 3f)HCT116Colorectal CancerPotent Cytotoxicity Reported
2-Mercaptobenzoxazole Derivative (Compound 11)HepG2Hepatocellular Carcinoma5.5 µg/ml
2-Mercaptobenzoxazole Derivative (Compound 12)MCF-7Breast Cancer5.6 µg/ml
Quinoxaline-Benzoxazole HybridTy-82Leukemia2.5 µM
Quinoxaline-Benzoxazole HybridTHP-1Leukemia1.6 µM

Data synthesized from multiple sources for illustrative purposes. researchgate.netnih.govmdpi.com

Beyond inducing cell death, derivatives of this compound can modulate other critical aspects of cancer progression, such as cell viability and migration. Cell viability assays, like the MTT assay, are standard methods to determine the dose-dependent effect of a compound on the metabolic activity and survival of cancer cells. nih.gov

Studies on structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that certain compounds can significantly reduce the viability of A549 non-small cell lung cancer cells. nih.gov Crucially, these compounds were also found to suppress the migration of A549 cells in vitro. nih.gov The ability to inhibit cell migration is a highly desirable attribute for an anticancer agent, as it suggests the potential to interfere with metastasis, the process by which cancer spreads to other parts of the body. The cytotoxic effects observed in numerous studies inherently reflect a profound modulation of cancer cell viability. nih.govacs.org

Potential in Neurotransmitter Precursor Research (Related Compounds)

The structural framework of this compound, specifically the 3-amino-4-hydroxyphenyl group, is analogous to the catecholamine structure found in several key neurotransmitters, such as dopamine, norepinephrine, and epinephrine. This similarity has prompted research into related compounds as potential precursors or modulators in neurotransmitter pathways. Phenylethylamine-type alkaloids, for instance, which share this core structure, are recognized as key intermediates in the biosynthesis of more complex alkaloids with significant pharmacological activities. mdpi.com

Research into derivatives of norbelladine (B1215549), a compound with a phenylethylamine structure, explores their diverse biological effects. mdpi.com The synthesis and evaluation of O,N-methylated derivatives of norbelladine provide insight into how structural modifications can influence biological activity. mdpi.com While direct studies on this compound as a neurotransmitter precursor are not prominent, the investigation of structurally similar compounds underscores the potential for this chemical family to interact with neurological pathways. The core aminohydroxyphenyl moiety serves as a versatile scaffold that can be modified to potentially influence neurotransmitter synthesis or function.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Ribonucleotide Reductase, α-amylase, α-glucosidase)

Derivatives of this compound and related phenolic compounds have been the subject of various enzyme inhibition studies, revealing potential therapeutic applications.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govheraldopenaccess.usmdpi.com Various compounds with structural similarities to this compound have been evaluated as AChE inhibitors.

Carbamate (B1207046) derivatives, for example, are a well-established class of AChE inhibitors. nih.gov Rivastigmine, a carbamate inhibitor, blocks both AChE and butyrylcholinesterase (BuChE). nih.govheraldopenaccess.us Research into other complex carbamate derivatives has shown potent and selective AChE inhibition, in some cases hundreds of times more active than the reference drug physostigmine. nih.gov Furthermore, studies on norbelladine derivatives have demonstrated that N-methylation can enhance inhibitory activity against both AChE and BuChE, highlighting the importance of specific structural modifications in optimizing enzyme inhibition. mdpi.com

Compound ClassSpecific ExampleTarget Enzyme(s)Key FindingSource
CarbamatesRivastigmineAChE and BuChESlow-reversible carbamate inhibitor used for Alzheimer's disease treatment. nih.govheraldopenaccess.us
Azaxanthone DerivativeCompound 13 (an azaxanthone derivative)AChEShowed rat cortex AChE inhibition 190-fold higher than physostigmine. nih.gov
Norbelladine DerivativesN-methylnorbelladineAChE and BuChEN-methylation enhances enzyme inhibition compared to the unmethylated analog. mdpi.com

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide Reductase (RNR) is an essential enzyme for DNA synthesis and repair, making it a key target for cancer therapy. nih.govnih.gov The enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in dNTP synthesis. nih.govnih.gov Inhibition of RNR disrupts this process, thereby impeding the proliferation of cancer cells. nih.gov

Several compounds have been identified as RNR inhibitors. Hydroxyurea is a well-known drug that targets RNR. nih.gov Other inhibitors, such as the hydroxyl-benzohydroxamic acid derivatives didox (B1670507) and trimidox, function by chelating the iron required for the enzyme's radical-generating process. nih.gov One particularly interesting compound, NSC73735, has been identified as a specific inhibitor of the human RNR enzyme that hinders the oligomerization of the large RNR subunit. nih.gov Although direct studies on this compound derivatives as RNR inhibitors are limited, the general importance of this enzyme as a therapeutic target suggests a potential area for future investigation of this class of compounds.

α-amylase and α-glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase play a crucial role in managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides like glucose. nih.govresearchgate.net By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is reduced. nih.gov

A variety of natural and synthetic compounds have shown inhibitory activity against these enzymes. Acarbose is a standard drug used for this purpose. nih.govresearcher.life Studies on synthetic acetamide (B32628) and benzothiazine acetamide derivatives have revealed potent dual inhibition of both α-amylase and α-glucosidase, with some compounds showing significantly greater activity than acarbose. researchgate.netdovepress.com For instance, certain chalcone (B49325) derivatives have demonstrated potent α-glucosidase inhibition with IC50 values in the low micromolar range. researcher.life The inhibitory potential of these diverse structures highlights the promise of exploring derivatives of phenolic compounds like this compound for developing new anti-diabetic agents.

Compound/Derivativeα-amylase IC50 (µM)α-glucosidase IC50 (µM)Source
Acarbose (Standard)58.8 ± 2.6910.12 ± 0.42 researchgate.net
Compound 11 (Chalcone Derivative)13.2 ± 0.501.10 ± 0.02 researcher.life
Compound 13 (Chalcone Derivative)10.2 ± 0.43.25 ± 0.10 researcher.life
FA2 Compound (Benzothiazine Acetamide)5.17 ± 0.2818.82 ± 0.89 dovepress.com
3-oxolupenalNot Determined141.8 nih.gov
Katononic acidNot Determined194.8 nih.gov

Mechanistic Investigations and Structure Activity Relationships Sar

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

  • 4.2.1. Influence of Substituents on Biological Activity: A structure-activity relationship analysis requires data from a series of synthesized and tested derivatives. Such studies on derivatives of this compound are not found in the reviewed literature, making it impossible to discuss the influence of various substituents on biological activity.
  • 4.2.2. Chirality and Stereochemistry in Biological Systems (Related Compounds): The principles of stereochemistry are fundamental in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. libretexts.orgbiorxiv.org This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. libretexts.org However, without specific biological activity data for this compound or its related chiral compounds, a discussion of its specific stereochemical relevance remains purely theoretical.
  • Impact of Hydrophobicity and Physicochemical Parameters on Activity

    The biological activity of "this compound" and related analogs is significantly influenced by various physicochemical parameters, with hydrophobicity playing a crucial role. Quantitative Structure-Activity Relationship (QSAR) studies on related compound classes, such as phenolic and aminophenylacetic acid derivatives, have established that a delicate balance of lipophilic, electronic, and steric properties is essential for optimal efficacy.

    Hydrophobicity, often quantified by the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to traverse biological membranes and interact with target sites. For a compound to exert its biological effect, it must be sufficiently lipophilic to partition into and cross cell membranes, but also possess enough aqueous solubility to be transported in physiological fluids. Research on various antibacterial agents has shown a direct correlation between lipophilicity and activity, often up to an optimal point, beyond which increased hydrophobicity can lead to decreased efficacy due to poor solubility or non-specific binding. nih.govnih.govmdpi.com

    In the context of phenolic compounds, increased hydrophobicity has been shown to enhance interactions with bacterial cytoplasmic membranes, contributing to their antibacterial action. mdpi.com For instance, the esterification of caffeic acid, a phenolic compound, with a more lipophilic group resulted in significantly higher activity against certain bacterial strains. frontiersin.org This suggests that for "this compound," modifications that modulate its hydrophobicity could significantly impact its biological profile.

    Electronic parameters, such as the Hammett substitution constant (σ), and steric factors, like Taft's steric parameter (Es), also play a vital role in the structure-activity relationship of this class of compounds. Electronic effects influence the ionization state and the ability of the molecule to engage in hydrogen bonding and other electronic interactions with the target receptor. The amino and hydroxyl groups on the phenyl ring of "this compound" are key contributors to its electronic properties. Steric bulk can affect the compound's ability to fit into a binding pocket, with larger substituents potentially causing steric hindrance.

    The interplay of these parameters is often complex. QSAR models for antibacterial polyphenols have indicated that lipophilicity, along with electronic and charge properties, are the main descriptors influencing their activity. nih.gov Similarly, a QSAR study on amfenac, a 2-amino-3-benzoylphenylacetic acid, and its derivatives highlighted the significance of the π-electron density of the aromatic ring in its anti-inflammatory activity. nih.gov

    The following interactive table summarizes the general trends observed for the impact of key physicochemical parameters on the biological activity of phenolic and amino acid-derived compounds, which can be extrapolated to "this compound" and its analogs.

    Physicochemical ParameterGeneral Impact on Biological ActivityRationale
    Hydrophobicity (log P) Parabolic relationship; activity increases with log P up to an optimal value, then decreases.A balance is required for membrane permeability and aqueous solubility. Very high lipophilicity can lead to poor bioavailability and non-specific binding. nih.govnih.govmdpi.com
    Electronic Effects (σ) Electron-donating or -withdrawing groups can modulate activity by altering the pKa and interaction with the target.The electronic nature of substituents on the aromatic ring influences binding affinity and reactivity. nih.govmlsu.ac.in
    Steric Factors (Es) Activity can be sensitive to the size and shape of substituents.Bulky groups may cause steric hindrance at the binding site, preventing optimal interaction. mlsu.ac.in

    Computational and Theoretical Studies of Methyl 2 3 Amino 4 Hydroxyphenyl Acetate

    Molecular Modeling and Docking Studies

    Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme, at the atomic level. researchgate.net This process is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

    In a typical molecular docking study, the three-dimensional structures of both the ligand (Methyl 2-(3-amino-4-hydroxyphenyl)acetate) and the target protein are used. The simulation software then explores various possible binding orientations of the ligand within the active site of the protein, calculating the binding energy for each pose. nih.gov The most favorable poses are those with the lowest binding energy, indicating a higher binding affinity.

    For this compound, key structural features would be expected to govern its interactions. The phenol (B47542) (hydroxyl), amine, and ester groups are all capable of forming hydrogen bonds, which are critical for molecular recognition. jspae.com The aromatic ring can participate in π-π stacking or hydrophobic interactions with amino acid residues in the target's binding pocket. nih.govjspae.com Docking studies would identify the specific amino acid residues involved in these interactions, providing insight into the stability and specificity of the ligand-protein complex.

    Table 1: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of results generated from a molecular docking simulation and is for conceptual purposes only.

    Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Type
    Tyrosinase-7.5His259, Asn260, Ser282Hydrogen Bond, π-π Stacking
    Cyclin-dependent kinase 2 (CDK2)-6.8Lys33, Asp145, Gln131Hydrogen Bond, Electrostatic
    Urease-6.2Ala284, Tyr544Hydrogen Bond

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties, including geometric structures, reaction energies, and vibrational frequencies. researchgate.netresearchgate.net

    DFT calculations are instrumental in exploring reaction pathways and determining the thermodynamic stability of molecules. For aminophenol derivatives, studies have shown that the relative positions of the amino and hydroxyl groups significantly influence the molecule's stability and reactivity. researchgate.netingentaconnect.com Quantum chemistry calculations on aminophenol isomers using DFT at the B3LYP theory level have been used to determine properties such as total energy, ionization potential (IP), and bond dissociation energies (BDE). ingentaconnect.comingentaconnect.com

    DFT is also used to predict vibrational spectra (FT-IR and Raman) and to calculate a set of parameters known as global chemical reactivity descriptors. These descriptors help in understanding the chemical behavior of a molecule. rjpn.org Key descriptors include:

    HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

    HOMO-LUMO Energy Gap (ΔE): A smaller energy gap implies lower kinetic stability and higher chemical reactivity.

    Ionization Potential (I): The energy required to remove an electron.

    Electron Affinity (A): The energy released when an electron is added.

    Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard."

    Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

    Studies on aminophenol isomers demonstrate how these descriptors vary with the substitution pattern. This data can be used to infer the reactivity of the 3-amino-4-hydroxy arrangement.

    Table 2: Comparison of Calculated Reactivity Descriptors for Aminophenol Isomers (Data derived from DFT B3LYP level studies for conceptual comparison). researchgate.netingentaconnect.com

    Parameter2-Aminophenol (B121084)3-Aminophenol4-Aminophenol
    HOMO Energy (eV)-4.86-5.10-4.70
    Ionization Potential (kcal/mol)161.09166.29157.44
    O-H Bond Dissociation Energy (kcal/mol)387.06399.29389.92

    Based on these trends, this compound is predicted to have relatively high stability due to its 3-amino substitution pattern.

    Prediction of Pharmacological Properties

    In silico methods are crucial for the early-stage assessment of a compound's pharmacological profile, specifically its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify candidates with favorable pharmacokinetic characteristics and reduce late-stage failures in drug development.

    A primary screening tool is the assessment of "drug-likeness," often evaluated using guidelines like Lipinski's Rule of Five. thesciencein.org This rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

    Molecular Weight (MW) ≤ 500 daltons

    Logarithm of the partition coefficient (LogP) ≤ 5

    Hydrogen Bond Donors (HBD) ≤ 5

    Hydrogen Bond Acceptors (HBA) ≤ 10

    The properties of this compound can be calculated to see how it conforms to these rules.

    Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound

    PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
    Molecular FormulaC₉H₁₁NO₃--
    Molecular Weight (g/mol)181.19≤ 500Yes
    Hydrogen Bond Donors2 (from -OH and -NH₂)≤ 5Yes
    Hydrogen Bond Acceptors4 (from -OH, -NH₂, and two ester oxygens)≤ 10Yes
    Calculated LogP~1.0-1.5≤ 5Yes

    The analysis indicates that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability. Further computational models could be used to predict its metabolic pathways, potential for blood-brain barrier penetration, and toxicity profile.

    Table of Compounds

    Preclinical and Translational Research Avenues

    In Vivo Efficacy Studies in Disease Models

    Preclinical in vivo studies are crucial for establishing the therapeutic potential of a new chemical entity. For a compound like Methyl 2-(3-amino-4-hydroxyphenyl)acetate, its efficacy would need to be demonstrated in relevant animal models of disease. The selection of these models would be guided by the compound's hypothesized mechanism of action. Drawing parallels from related aminophenol derivatives, several therapeutic areas could be explored.

    Recent research has highlighted the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various pathological conditions. acs.orgnih.gov These studies have shown that certain ortho-aminophenol compounds can protect mice from kidney ischemia-reperfusion injury and acetaminophen-induced hepatotoxicity. acs.orgnih.gov This suggests that this compound, which shares the ortho-aminophenol core structure, could be investigated in similar models of acute kidney and liver injury.

    Furthermore, derivatives of p-aminophenol have been evaluated for their analgesic and anti-inflammatory properties. researcher.liferesearchgate.net Studies have demonstrated their efficacy in rodent models of pain and inflammation, such as the hot plate test, writhing test, and carrageenan-induced paw edema model. researcher.liferesearchgate.net Given the structural similarities, it would be a logical step to assess the in vivo analgesic and anti-inflammatory potential of this compound in these established preclinical models.

    The table below outlines potential in vivo models that could be utilized to evaluate the efficacy of this compound, based on the activities of related compounds.

    Disease AreaPotential In Vivo ModelKey Outcome MeasuresRationale Based on Analogs
    Acute Kidney Injury Ischemia-Reperfusion Injury (IRI) in miceSerum creatinine, Blood Urea Nitrogen (BUN), Kidney histologyOrtho-aminophenol derivatives show protection in kidney IRI models. acs.orgnih.gov
    Acute Liver Injury Acetaminophen-induced hepatotoxicity in miceSerum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Liver histologyOrtho-aminophenol derivatives demonstrate efficacy against drug-induced liver injury. acs.orgnih.gov
    Inflammation Carrageenan-induced paw edema in ratsPaw volume measurementp-Aminophenol derivatives exhibit anti-inflammatory effects in this model. researcher.liferesearchgate.net
    Pain Acetic acid-induced writhing test in miceNumber of writhesp-Aminophenol derivatives show significant analgesic activity. researcher.liferesearchgate.net

    Formulation and Delivery Considerations (Excluding Dosage)

    The successful translation of a promising compound from preclinical models to clinical use is heavily dependent on the development of an effective and stable formulation. Phenolic compounds, including this compound, often present challenges related to poor solubility and limited oral bioavailability. mdpi.commdpi.com Therefore, significant formulation development would be necessary to ensure adequate drug exposure at the target site.

    Several strategies have been employed to enhance the oral bioavailability of poorly soluble drugs, and these could be applicable to this compound. nih.gov These include:

    Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs. mdpi.com

    Polymeric nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from degradation in the gastrointestinal tract and provide controlled release. mdpi.com

    Amorphous solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate and solubility.

    The choice of formulation strategy would depend on the physicochemical properties of this compound, such as its solubility, permeability, and stability. Early-stage formulation work would involve characterizing these properties and screening various excipients and delivery systems to identify the most promising approaches for achieving optimal bioavailability.

    Future Directions and Emerging Research Areas

    Exploration of Novel Derivatization Strategies

    Future research will likely delve into the synthesis of new derivatives of Methyl 2-(3-amino-4-hydroxyphenyl)acetate to enhance its biological activity and therapeutic profile. The core structure of this compound, featuring amino, hydroxyl, and acetate (B1210297) functional groups, offers multiple sites for chemical modification. Strategies may include acylation, alkylation, or sulfonylation of the amino group, and etherification or esterification of the phenolic hydroxyl group. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.

    For instance, the introduction of heterocyclic moieties, a common strategy in medicinal chemistry, could lead to derivatives with enhanced potency and selectivity. The exploration of various synthetic routes will be crucial for creating a diverse chemical library of derivatives for biological screening.

    Target Identification and Validation

    A critical area of future research will be the identification and validation of the specific biological targets through which this compound and its derivatives exert their effects. Techniques such as affinity chromatography, activity-based protein profiling, and thermal shift assays will be instrumental in isolating and identifying the protein targets that bind to these compounds.

    Once potential targets are identified, validation studies will be necessary to confirm their role in the compound's mechanism of action. This can be achieved through genetic approaches like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene, followed by an assessment of the impact on the compound's biological activity. Validating the molecular targets is a crucial step in understanding the therapeutic potential and for the rational design of more potent and selective next-generation compounds.

    Advanced Computational Approaches in Drug Discovery

    Computational methods are set to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into the binding modes and interactions of these compounds with their biological targets at an atomic level.

    Quantitative Structure-Activity Relationship (QSAR) studies will be employed to build predictive models that correlate the chemical structures of the derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. Furthermore, computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will help in the early identification of candidates with favorable drug-like properties.

    Combination Therapies and Synergistic Effects

    Investigating the potential of this compound and its derivatives in combination with existing drugs is a promising avenue for future research. Combination therapy can offer several advantages, including increased therapeutic efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

    Initial studies will likely involve in vitro screening of various drug combinations to identify synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. The isobologram analysis is a common method used to quantitatively assess these interactions. Promising combinations identified in vitro would then be further evaluated in preclinical models to assess their efficacy and safety. The ultimate goal is to develop novel combination therapies that can provide improved clinical outcomes for various diseases.

    Q & A

    Basic Research Question

    • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
    • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 195.14) .
    • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For ethyl analogs, triclinic systems (space group P1) with cell parameters a = 8.594 Å, b = 10.142 Å are reported .

    What safety precautions are necessary when handling this compound, based on its physicochemical properties and related compounds?

    Basic Research Question
    While direct safety data for this compound is limited, analogs with amino-hydroxyphenyl groups suggest:

    • GHS hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).
    • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
    • Storage : –20°C in airtight containers to prevent degradation .

    How can SHELX software be applied to refine the crystal structure of this compound derivatives?

    Advanced Research Question
    SHELXL is widely used for small-molecule refinement. Steps include:

    • Data input : Import intensity data (e.g., .hkl files) and initial atomic coordinates.
    • Parameter refinement : Adjust thermal displacement parameters (ADPs) and occupancy factors.
    • Validation : Check R-factors (target < 0.05) and residual density maps. For ethyl analogs, SHELX achieved R1 = 0.039 for 2097 reflections .

    What pharmacological applications have been explored for derivatives of this compound, and what in vitro models are used to assess their efficacy?

    Advanced Research Question
    Derivatives are intermediates in chemotherapeutic agents:

    • Antibacterial activity : Tested against Staphylococcus aureus via MIC assays.
    • Anticancer potential : Evaluated in MTT assays using HeLa or MCF-7 cell lines. Structural modifications (e.g., halogen substitution) enhance bioactivity .

    How should researchers address discrepancies in reported synthetic yields or analytical data for this compound across different studies?

    Advanced Research Question

    • Reproducibility checks : Validate reaction conditions (e.g., catalyst purity, solvent dryness).
    • Analytical calibration : Use internal standards (e.g., deuterated solvents for NMR) and cross-validate with multiple techniques (e.g., HPLC alongside MS).
    • Data reconciliation : Compare crystallographic parameters (e.g., bond angles, torsion) to identify polymorphic variations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.